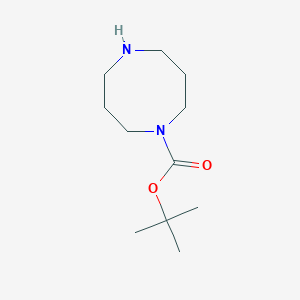

Tert-butyl 1,5-diazocane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,5-diazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKUMLHCFYSTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467977 | |

| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223797-64-6 | |

| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 1,5-diazocane-1-carboxylate

Introduction: The Significance of Mono-Protected Diazocanes

Tert-butyl 1,5-diazocane-1-carboxylate is a valuable heterocyclic building block, particularly in the fields of medicinal chemistry and materials science. As a mono-protected cyclic diamine, it offers a strategic advantage: one nitrogen atom is masked by the sterically bulky and acid-labile tert-butoxycarbonyl (Boc) group, while the other remains a reactive nucleophile. This differential reactivity is crucial for the sequential and controlled synthesis of complex molecules, allowing for the introduction of diverse functionalities at a specific position without the complication of side reactions, such as polymerization or the formation of symmetric disubstituted products. The 1,5-diazocane scaffold itself, an eight-membered saturated ring, is a key structural motif in various biologically active compounds. This guide provides a comprehensive overview of the prevalent synthetic pathways to this important intermediate, focusing on the underlying chemical logic, practical experimental protocols, and comparative analysis of different strategies.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The synthesis must address two core challenges: the formation of the eight-membered diazocane ring and the selective installation of a single Boc protecting group.

-

Strategy A: Cyclization-Then-Protection. This approach involves the initial synthesis of the parent 1,5-diazocane ring, followed by a selective mono-N-Boc protection. The key challenge here lies in achieving high selectivity for the mono-protected product over the di-protected byproduct.

-

Strategy B: Protection-Then-Cyclization. This strategy begins with a linear precursor that is already mono-protected. A subsequent intramolecular cyclization reaction forms the desired eight-membered ring. This pathway circumvents the selectivity issues of mono-protection on a cyclic diamine but introduces the challenge of performing an efficient intramolecular ring-closing reaction, which can be entropically disfavored for medium-sized rings.

Synthetic Pathway A: Cyclization-Then-Protection

This is often the more practical and widely adopted approach due to the commercial availability or straightforward synthesis of the parent 1,5-diazocane heterocycle. The success of this pathway hinges on the efficiency and selectivity of the final mono-protection step.

Step 1: Synthesis of 1,5-Diazocane

The formation of the eight-membered 1,5-diazocane ring can be achieved through several methods. A common and effective route is the double Michael addition of a diamine to an acrylate, followed by Dieckmann-type condensation, hydrolysis, decarboxylation, and reduction. A more direct approach involves the reductive amination of a suitable dialdehyde with a diamine.

A well-established procedure involves the reaction of 1,3-diaminopropane with ethyl acrylate. This forms a diester intermediate which, after a series of transformations including reduction of the ester and amide functionalities, yields 1,5-diazocane.

Step 2: Selective Mono-N-Boc Protection

Achieving selective mono-protection of a symmetric diamine like 1,5-diazocane is a non-trivial challenge. Simply reacting the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically results in a statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct. Several refined methods have been developed to overcome this.

The In-Situ HCl Salt Method: A highly effective and scalable method involves the in-situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of acid (e.g., HCl), one of the amino groups is protonated and deactivated towards the electrophilic Boc₂O. The remaining free amino group can then react selectively.[1][2] Subsequent neutralization liberates the final product. Sources of HCl can include HCl gas, or safer alternatives like the reaction of chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) with a protic solvent like methanol.[2]

Synthetic Pathway B: Protection-Then-Cyclization

This pathway offers an elegant solution to the selectivity problem by installing the Boc group on a linear precursor before the ring-forming step.

Step 1: Synthesis of N-(2-Aminoethyl)-N-Boc-1,3-propanediamine

The synthesis of the linear precursor begins with a commercially available and inexpensive starting material, such as N-Boc-ethylenediamine.[3] This mono-protected diamine can then be alkylated with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane or acrolein followed by reduction. For instance, nucleophilic substitution of 1-bromo-3-chloropropane with N-Boc-ethylenediamine would furnish the required linear precursor. Care must be taken to control reaction conditions to minimize dialkylation.

Step 2: Intramolecular Reductive Cyclization

With the mono-protected linear precursor in hand, the final step is the intramolecular ring closure. This can be challenging for an eight-membered ring. A high-dilution technique is often necessary to favor the intramolecular reaction over intermolecular polymerization. A plausible strategy is an intramolecular reductive amination. If the precursor is synthesized to have a terminal aldehyde and a terminal amine, the addition of a reducing agent like sodium triacetoxyborohydride (STAB) can facilitate the ring closure. Alternatively, a base-mediated intramolecular nucleophilic substitution, where a terminal amine displaces a terminal halide, can also be employed.[4]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of 1,5-Diazocane (via In-Situ HCl Salt)

This protocol is adapted from the general method for selective mono-Boc protection of diamines.[2]

-

Preparation of HCl/Methanol Solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (50 mL). Cool the flask to 0 °C in an ice bath. Carefully bubble anhydrous HCl gas through the methanol or, alternatively, add chlorotrimethylsilane (TMSCl) (1.0 eq) dropwise to the stirred methanol at 0 °C.

-

Salt Formation: To a separate flask containing a stirred solution of 1,5-diazocane (1.0 eq) in anhydrous methanol (20 mL) at 0 °C, slowly add the prepared HCl/methanol solution (1.0 eq). Allow the mixture to stir at room temperature for 15 minutes.

-

Boc Protection: Add water (10 mL) to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol (10 mL).

-

Reaction & Workup: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting diamine is consumed. Dilute the reaction with water (50 mL) and wash with diethyl ether (2 x 75 mL) to remove any di-Boc byproduct.

-

Isolation: Adjust the aqueous layer to a pH > 12 using a 2N NaOH solution. Extract the product into dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Data Summary and Pathway Comparison

| Parameter | Pathway A (Cyclization-Then-Protection) | Pathway B (Protection-Then-Cyclization) |

| Key Challenge | Achieving high selectivity in the mono-protection step. | Efficiently performing the intramolecular ring closure for an 8-membered ring. |

| Starting Materials | 1,5-Diazocane, Boc₂O, Acid Source (e.g., TMSCl). | N-Boc-ethylenediamine, 1-bromo-3-chloropropane (or similar C3-dielectrophile). |

| Typical Yields | Moderate to good (60-80% for protection step).[1] | Variable; can be low if intermolecular polymerization competes with cyclization. |

| Scalability | Generally more scalable and cost-effective if 1,5-diazocane is readily available. | Can be less scalable due to high-dilution requirements for the cyclization step. |

| Advantages | More direct if the parent heterocycle is available. Robust and well-documented protection methods.[5] | Avoids selectivity issues with protection. Offers good control over final product structure. |

| Disadvantages | Risk of forming di-protected byproduct, requiring careful control and purification. | Intramolecular cyclization can be low-yielding. Linear precursors may require multi-step synthesis. |

Conclusion

The synthesis of this compound can be effectively accomplished via two primary strategic routes. The Cyclization-Then-Protection pathway is often preferred for its practicality and scalability, relying on robust and well-optimized methods for the selective mono-N-Boc protection of the pre-formed 1,5-diazocane ring. The use of an in-situ acid protection strategy is particularly effective in maximizing the yield of the desired mono-protected product. While the Protection-Then-Cyclization pathway offers a more elegant solution to the selectivity challenge, it is often hampered by the inherent difficulty of forming medium-sized rings via intramolecular reactions. The choice between these pathways will ultimately depend on the specific context of the research, including the availability of starting materials, required scale, and purification capabilities. For most applications in drug discovery and development, Pathway A represents a reliable and efficient approach to this valuable synthetic intermediate.

References

-

Ha, H. J., Lee, S. K., Park, Y. S., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications.[5]

-

Pope, D. J. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]]

-

Various Authors. (n.d.). Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes. ResearchGate. Retrieved from [Link]]

-

Regitz, M., Hocker, J., & Liedhegener, A. (n.d.). Acetic acid, diazo-, tert-butyl ester. Organic Syntheses. Retrieved from [Link]]

-

Ochoa-Lara, M. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.[1]

-

Various Authors. (n.d.). Expeditious and environmentally benign synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction/reductive cyclization. Royal Society of Chemistry.[6]

-

Ochoa-Lara, M. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]2]

-

Feng, B. et al. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.[7]

-

Nakazaki, A. et al. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES.[8]

-

Villo, P. et al. (n.d.). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative. ResearchGate.[4]

-

Pope, D. J. (n.d.). DI-tert-BUTYL DICARBONATE. Organic Syntheses. Retrieved from [Link]]

-

Various Authors. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH).[9]

-

Holl, R. et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry.[10]

-

Singh, K. N. et al. (n.d.). Intramolecular cyclization of N-Boc derivatives 13. ResearchGate.[11]

-

Various Authors. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health (NIH).[12]

-

Various Authors. (n.d.). Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. Royal Society of Chemistry.[13]

-

Unknown Author. (n.d.). Synthesis method of N-BOC-ethylenediamine. Google Patents. Retrieved from ]

-

National Center for Biotechnology Information. (n.d.). N-BOC-ethylenediamine. PubChem. Retrieved from [Link]3]

-

Various Authors. (n.d.). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Royal Society of Chemistry.[14]

-

Sienkiewicz, N. et al. (n.d.). Synthesis and Characterization of Urethane Acrylate Resin Based on 1,3-Propanediol for Coating Applications. MDPI.[15]

Sources

- 1. redalyc.org [redalyc.org]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 3. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 6. Expeditious and environmentally benign synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction/reductive cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. connectjournals.com [connectjournals.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Properties and Synthetic Utility of tert-Butyl 1,5-diazocane-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of tert-butyl 1,5-diazocane-1-carboxylate, a versatile heterocyclic building block crucial for research and development in medicinal chemistry and organic synthesis. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms of the 1,5-diazocane scaffold allows for selective functionalization of the remaining secondary amine, making it a valuable intermediate for constructing complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic protocol, presents an analysis of its spectroscopic characteristics, and explores its reactivity, conformational landscape, and applications in drug discovery.

Introduction: The Strategic Value of Mono-Protected Diazocanes

Symmetrical diamines are fundamental building blocks in organic synthesis. However, their inherent symmetry often presents a significant challenge when selective mono-functionalization is required. The introduction of a single protecting group onto a symmetrical diamine is a critical transformation that breaks this symmetry, unlocking a stepwise pathway for the synthesis of elaborate molecules. This compound (Boc-1,5-diazocane) is an exemplary intermediate born from this strategy.

The 1,5-diazocane core is an eight-membered saturated heterocycle. Such medium-sized rings are of significant interest in medicinal chemistry as they can adopt diverse low-energy conformations, allowing them to present appended pharmacophores in precise three-dimensional orientations for optimal target engagement[1][2]. The Boc protecting group provides robust protection under a wide range of conditions but can be cleaved cleanly under acidic conditions, making it an ideal tool in a multi-step synthetic campaign[3]. This guide serves as a comprehensive resource for researchers looking to leverage the unique chemical properties of this valuable synthetic intermediate.

Physicochemical and Safety Profile

This compound is typically a yellow to brown sticky oil or semi-solid at room temperature. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 223797-64-6 | [1][4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][4] |

| Molecular Weight | 214.31 g/mol | [5] |

| Physical Form | Yellow to Brown Sticky Oil to Solid | [1] |

| Purity | ≥95-98% (Typical Commercial Grade) | [1][4] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCCNCCC1 | |

| InChI Key | ZRKUMLHCFYSTGC-UHFFFAOYSA-N | [1] |

Safety Information: The compound is classified with the GHS07 pictogram, carrying the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard precautionary measures, such as wearing personal protective equipment and working in a well-ventilated area, should be observed[1].

Synthesis: The Challenge of Selective Mono-Protection

The primary challenge in synthesizing this compound lies in achieving selective mono-protection of the symmetrical 1,5-diazocane precursor, as di-protection is a common competing side reaction. A robust method involves the in situ formation of the mono-hydrochloride salt of the diamine, which deactivates one nitrogen atom towards nucleophilic attack, thereby favoring mono-Boc protection of the other.

Causality of the Synthetic Strategy

The use of one equivalent of a reagent like chlorotrimethylsilane (Me₃SiCl) in the presence of methanol generates a single equivalent of HCl in situ. This protonates one of the basic nitrogen atoms of 1,5-diazocane. The resulting ammonium salt is electron-deficient and significantly less nucleophilic than the free amine. Consequently, when di-tert-butyl dicarbonate (Boc₂O) is introduced, it reacts preferentially with the available, unprotonated nitrogen atom. A final basic workup neutralizes the ammonium salt to yield the desired mono-protected product[1][6]. This method avoids the use of difficult-to-handle HCl gas and provides good yields of the mono-protected product[1].

Detailed Experimental Protocol

This protocol is adapted from a general method for the selective mono-Boc protection of symmetrical diamines and should be optimized for this specific substrate.[1][6]

Materials:

-

1,5-Diazocane

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized Water

-

Diethyl ether (Et₂O) or Dichloromethane (DCM)

-

2N Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1,5-diazocane (1.0 eq).

-

Dissolve the diamine in anhydrous methanol and cool the solution to 0 °C using an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add a small amount of water (approx. 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and wash with an organic solvent like diethyl ether to remove any di-Boc byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Synthetic Workflow Diagram

Caption: Workflow for selective mono-Boc protection.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group as a sharp singlet, along with complex multiplets for the diastereotopic protons of the flexible eight-membered ring. The presence of the Boc group induces conformational rigidity, leading to distinct signals for protons that would be equivalent in the unsubstituted diazocane.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.4-3.6 | Multiplet | ~4H | CH₂-N(Boc)-CH₂ | Protons adjacent to the electron-withdrawing carbamate group are deshielded. |

| ~2.8-3.0 | Multiplet | ~4H | CH₂-NH-CH₂ | Protons adjacent to the secondary amine. |

| ~2.7 | Broad Singlet | 1H | NH | Exchangeable proton, signal may be broad or absent depending on solvent purity. |

| ~1.7-1.9 | Multiplet | ~4H | -CH₂-CH₂ -CH₂- | Central methylene protons of the polymethylene bridges. |

| 1.46 | Singlet | 9H | -C(CH₃ )₃ | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum will provide clear signals for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the diazocane ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.5 | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~45-50 | C H₂-N(Boc) | Carbons adjacent to the Boc-protected nitrogen. |

| ~48-52 | C H₂-NH | Carbons adjacent to the secondary amine nitrogen. |

| ~28.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~26-29 | -CH₂-C H₂-CH₂- | Central methylene carbons of the diazocane ring. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the N-H and C=O functional groups.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Secondary Amine) |

| 2975, 2930, 2860 | Strong | C-H Stretch (Aliphatic) |

| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) |

| ~1470, 1365 | Medium | C-H Bending (includes tert-butyl umbrella mode) |

| ~1160 | Strong | C-O Stretch (Carbamate) |

Predicted Mass Spectrometry (MS)

In Electrospray Ionization (ESI-MS), the compound is expected to be readily observed as its protonated molecular ion [M+H]⁺. Fragmentation under Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely involve the characteristic loss of the tert-butyl group or isobutylene.

| m/z Value (Theoretical) | Ion | Fragmentation Pathway |

| 215.18 | [M+H]⁺ | Protonated molecular ion. |

| 159.12 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |

| 115.12 | [M - Boc + 2H]⁺ | Loss of the entire Boc group. |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms.

Reactions at the Secondary Amine

The unprotected secondary amine is a nucleophilic and basic center, readily participating in a variety of classical amine reactions:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of diverse substituents.

-

N-Acylation: Treatment with acyl chlorides, anhydrides, or activated carboxylic acids yields the corresponding amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a C-N bond with aryl halides.

-

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

These transformations are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceutical candidates.

Deprotection of the Boc Group

The Boc group is stable to basic, reductive, and many nucleophilic conditions, making it orthogonal to many other protecting groups. It is efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with HCl in an alcoholic solvent or dioxane.

The mechanism involves protonation of the carbonyl oxygen (or less favorably, the nitrogen), followed by the elimination of the highly stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Conformational Analysis of the 1,5-Diazocane Ring

Eight-membered rings like 1,5-diazocane are conformationally flexible and can exist as a mixture of several low-energy conformers, such as boat-chair, twist-boat, and crown conformations[2]. The specific equilibrium between these conformers is influenced by several factors:

-

N-Substitution: The bulky tert-butoxycarbonyl group will have a strong preference for a pseudo-equatorial position to minimize steric interactions, significantly influencing the conformational landscape of the ring[7][8].

-

Solvent: The polarity of the solvent can affect the conformational equilibrium, particularly by solvating the polar N-H bond.

-

Temperature: Variable-temperature NMR studies would be required to probe the energy barriers between different conformers. For some substituted diazocines, distinct conformers can be observed on the NMR timescale at ambient temperature[2].

Understanding the preferred conformation is critical in drug design, as it dictates the spatial relationship of any substituents attached to the ring system, thereby controlling how the molecule interacts with its biological target.

Conclusion

This compound is a strategically important building block that provides a convenient entry point for the synthesis of complex, functionalized eight-membered heterocyclic systems. Its value lies in the reliable and orthogonal nature of the Boc protecting group, which enables the selective elaboration of the free secondary amine. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and chemical reactivity. For researchers in drug discovery and synthetic methodology development, a thorough understanding of these properties is essential for the effective application of this versatile intermediate in the creation of novel molecular entities.

References

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

-

Abe, H., et al. (2007). Diazocinones: synthesis and conformational analysis. Journal of Organic Chemistry, 72(19), 7350-7356. Retrieved from [Link]

-

Active Biopharma Corp. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-methyl-1,5-diazocane-1-carboxylate. Retrieved January 7, 2026, from [Link]

-

Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1357. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Retrieved January 7, 2026, from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved January 7, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 7, 2026, from [Link]

-

Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of mass spectrometry : JMS, 51(1), 28–32. Retrieved from [Link]

-

Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(22), 15493–15510. Retrieved from [Link]

-

Waseda University. (2020, August 18). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. ScienceDaily. Retrieved from [Link]

-

Kozlowski, M. C., & Xu, Z. (2002). Conformational control of flexible molecules: design and synthesis of novel chiral 1,5-diaza-cis-decalins. The Journal of organic chemistry, 67(26), 9365–9377. Retrieved from [Link]

-

Beilstein Journals. (2019). Synthesis of functionalized diazocines for application as building blocks in photo- and mechanoresponsive materials. Retrieved from [Link]

-

New Journal of Chemistry. (2002). Flexible molecules with defined shape. X. Synthesis and conformational study of 1,5-diaza-cis-decalin. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Diazocinones: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. 223797-64-6 this compound AKSci 1314AB [aksci.com]

- 5. anaxlab.com [anaxlab.com]

- 6. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 7. Conformational control of flexible molecules: design and synthesis of novel chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Conformational Control of Flexible Molecules:â Design and Synthesis of Novel Chiral 1,5-Diaza-cis-decalins - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

Tert-butyl 1,5-diazocane-1-carboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of Tert-butyl 1,5-diazocane-1-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a key building block in medicinal chemistry and organic synthesis. As a bifunctional molecule featuring an eight-membered diazocane ring partially protected by a tert-butoxycarbonyl (Boc) group, its structural verification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The strategic placement of the Boc group on one of the two nitrogen atoms renders the other available for further synthetic modification. This selective protection is a cornerstone of modern synthetic strategy, making a thorough understanding of the molecule's spectroscopic signature essential for reaction monitoring, quality control, and unequivocal structure confirmation.[1]

Molecular Structure and Physicochemical Properties

This compound possesses a unique cyclic structure where the conformational flexibility of the eight-membered ring and the steric bulk of the Boc group dictate its chemical reactivity and spectroscopic output.

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Molecular Weight: 214.31 g/mol [2]

-

IUPAC Name: this compound

-

CAS Number: 223797-64-6[2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expertise & Experience: The Rationale Behind NMR Analysis

The key to interpreting the NMR spectra of this molecule is recognizing the asymmetry introduced by the single Boc group. This electronic and steric influence breaks the symmetry of the parent 1,5-diazocane ring, making all methylene (-CH₂-) groups chemically distinct. The electron-withdrawing nature of the carbamate deshields adjacent nuclei, causing them to resonate at a higher frequency (downfield shift) compared to the nuclei near the unprotected secondary amine.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[3]

-

Instrument Setup: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[3] For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are recommended to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbon of the Boc group.[3]

¹H NMR Spectroscopic Data (Predicted)

The ¹H NMR spectrum is defined by a highly characteristic singlet for the tert-butyl protons and a series of complex multiplets for the diazocane ring protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| C(CH₃ )₃ | ~1.45 | Singlet | 9H | The nine equivalent protons of the sterically bulky tert-butyl group produce a sharp, strong singlet in a shielded region of the spectrum.[3] |

| Ring CH₂ | ~2.7 - 3.6 | Multiplets | 12H | These protons belong to the six methylene groups of the diazocane ring. Due to the asymmetry and conformational flexibility, they are non-equivalent and couple with each other, resulting in complex overlapping multiplets. Protons adjacent to the Boc-protected nitrogen (N1) are expected to be further downfield. |

| NH | ~1.5 - 2.5 (variable) | Broad Singlet | 1H | The chemical shift of the secondary amine proton is variable and concentration-dependent. It often appears as a broad signal that may exchange with trace water in the solvent. |

¹³C NMR Spectroscopic Data (Predicted)

The ¹³C NMR spectrum provides a clear carbon count and confirms the presence of the key functional groups.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(C H₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group.[3] |

| Ring C H₂ | ~40 - 55 | Six distinct signals are expected for the six methylene carbons of the asymmetric ring. Carbons adjacent to the Boc-protected nitrogen will be at the lower end of this range. |

| C (CH₃)₃ | ~79.5 - 80.5 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.[3] |

| C =O | ~155 - 156 | The carbonyl carbon of the carbamate group, characteristically deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the critical functional groups in the molecule, particularly the Boc group's carbonyl and the secondary amine's N-H bond.

Experimental Protocol: IR Spectroscopy

For liquid or low-melting solid samples, a drop of the neat compound can be placed directly on the diamond window of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or KBr).[3] The spectrum is typically acquired over a range of 4000 to 600 cm⁻¹.

IR Data Analysis

The IR spectrum provides a distinct "fingerprint" for this compound.

| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity | Significance |

| N-H Stretch | ~3350 - 3310 | Medium | Confirms the presence of the secondary amine (unprotected nitrogen). |

| C-H Stretch (aliphatic) | ~2970 - 2850 | Strong | Arises from the C-H bonds of the tert-butyl and diazocane ring methylene groups. |

| C=O Stretch (Carbamate) | ~1700 - 1680 | Strong, Sharp | This is the most diagnostic peak, providing definitive evidence of the N-Boc protecting group.[3] |

| C-N Stretch | ~1250 - 1150 | Medium-Strong | Associated with the stretching vibrations of the carbamate and amine C-N bonds. |

Trustworthiness through Self-Validation: The presence of both a sharp, strong C=O stretch around 1690 cm⁻¹ and a medium N-H stretch around 3330 cm⁻¹ provides a cross-validating spectroscopic signature, confirming the successful mono-protection of the 1,5-diazocane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers unambiguous confirmation of the elemental formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI), which is a soft ionization technique ideal for this type of molecule.

MS Data Analysis

-

Molecular Ion: In positive ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.

-

Calculated m/z for [C₁₁H₂₃N₂O₂]⁺: 215.1754

-

-

Trustworthiness through HRMS: An HRMS measurement that matches this calculated m/z to within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition.

-

Characteristic Fragmentation: The N-Boc group exhibits a well-known fragmentation pathway. The primary fragmentation involves the loss of isobutylene (56 Da) or the tert-butyl group (57 Da), which is a hallmark of this protecting group.

Caption: Key fragmentation pathways for Boc-protected amines in MS.

Integrated Spectroscopic Workflow

The synthesis and characterization of this compound follow a logical and self-validating workflow. The standard synthesis involves reacting 1,5-diazocane with one equivalent of di-tert-butyl dicarbonate (Boc₂O).[4][5] Each spectroscopic technique then plays a crucial role in verifying the outcome.

Sources

The 1,5-Diazocane Scaffold: A Privileged Motif in Modern Drug Discovery Enabled by Tert-butyl 1,5-diazocane-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of heterocyclic systems, the 1,5-diazocane scaffold has emerged as a compelling structural motif. Its unique conformational flexibility and the strategic placement of two nitrogen atoms render it a versatile building block for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive exploration of the 1,5-diazocane scaffold, with a particular focus on the pivotal role of its mono-protected derivative, tert-butyl 1,5-diazocane-1-carboxylate, in facilitating the construction of innovative therapeutic agents. We will delve into the synthesis of this key intermediate, explore the mechanisms of action of notable 1,5-diazocane-containing compounds, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 1,5-Diazocane Scaffold: A Rising Star in Medicinal Chemistry

The 1,5-diazocane ring system, an eight-membered heterocycle containing two nitrogen atoms at the 1 and 5 positions, has garnered increasing attention as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with a variety of biological targets with high affinity and selectivity. The conformational flexibility of the eight-membered ring allows for the precise spatial orientation of substituents, enabling tailored interactions with the binding sites of proteins.

The strategic importance of this compound lies in its nature as a mono-protected diamine. The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of the unprotected nitrogen atom, providing a gateway to a vast chemical space of 1,5-diazocane derivatives. Subsequent deprotection of the Boc group unveils the second nitrogen atom for further chemical modification, enabling the synthesis of complex molecules with diverse pharmacological profiles.

Navigating the Synthetic Landscape: Preparation of this compound

The efficient and scalable synthesis of this compound is a critical first step in harnessing the potential of the 1,5-diazocane scaffold. Several synthetic routes have been reported, often involving multi-step sequences. A common and reliable approach involves the cyclization of a linear precursor containing two nitrogen atoms separated by a four-carbon chain.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative multi-step synthesis, commencing with readily available starting materials.

Step 1: Synthesis of Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))diacetate

-

To a solution of 1,4-diaminobutane (1 equivalent) in ethanol, add ethyl chloroacetate (2.2 equivalents) dropwise at 0 °C.

-

Add potassium carbonate (2.5 equivalents) and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2,2'-(butane-1,4-diylbis(azanediyl))diacetate.

Step 2: Dieckmann Condensation to form Ethyl 2-oxo-1,5-diazocane-1-carboxylate

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add the product from Step 1 (1 equivalent) dropwise at reflux.

-

Continue refluxing for 6 hours.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate and combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-oxo-1,5-diazocane-1-carboxylate.

Step 3: Decarboxylation and Reduction to 1,5-Diazocane

-

Heat the product from Step 2 in a 6 M aqueous solution of hydrochloric acid at reflux for 12 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the resulting hydrochloride salt in methanol and add sodium borohydride (4 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water and concentrate the mixture.

-

Basify the aqueous residue with a 2 M sodium hydroxide solution and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude 1,5-diazocane.

Step 4: Mono-Boc Protection to yield this compound

-

Dissolve the crude 1,5-diazocane from Step 3 in dichloromethane and cool to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.9 equivalents) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound as the final product.

Mechanism of Action: The 1,5-Diazocane Scaffold in Action

The versatility of the 1,5-diazocane scaffold is exemplified by its incorporation into molecules targeting a range of biological pathways implicated in various diseases.

Anticancer Activity: Targeting Cancer Cell Proliferation

The 1,5-diaza scaffold has been integrated into compounds exhibiting significant anticancer properties. A notable example is the class of 1,5-diazaanthraquinones, which have demonstrated potent cytotoxic activity against several human cancer cell lines.[1]

Mechanism of Action: While the precise mechanism for all 1,5-diazaanthraquinones is an area of active investigation, it is hypothesized that their planar aromatic structure allows them to intercalate into DNA, thereby disrupting DNA replication and transcription and ultimately leading to apoptosis in rapidly dividing cancer cells. The nitrogen atoms within the 1,5-diazocane-like fused ring system can also participate in hydrogen bonding interactions with DNA or associated proteins, further stabilizing the drug-DNA complex.

Another example is the development of tricyclic diazaphenothiazines containing a pyridine scaffold, which have shown promising anticancer activity against melanoma cells.[2] Studies on the mechanism of action of these compounds have indicated the induction of apoptosis through the mitochondrial pathway, evidenced by the depletion of intracellular glutathione (GSH) and the initiation of DNA fragmentation.[2]

Table 1: Cytotoxic Activity of Selected 1,5-Diazaanthraquinone Derivatives [1]

| Compound | A549 (Lung) IC₅₀ (µM) | H116 (Colon) IC₅₀ (µM) | PSN1 (Pancreatic) IC₅₀ (µM) | T98G (Glioblastoma) IC₅₀ (µM) |

| Mitoxantrone | 0.18 | 0.11 | 0.09 | 0.15 |

| Compound 20 | 0.04 | 0.03 | 0.02 | 0.03 |

| Compound 30 | 0.03 | 0.02 | 0.02 | 0.03 |

| Compound 31 | 0.04 | 0.03 | 0.02 | 0.04 |

| Compound 37 | 0.02 | 0.02 | 0.01 | 0.03 |

Neuropharmacological Applications: Modulating Central Nervous System Targets

The 1,5-diazocane scaffold is also being explored for the development of agents targeting the central nervous system (CNS). The conformational flexibility of the ring system allows for the design of ligands that can adopt specific three-dimensional conformations required for binding to CNS receptors. For instance, certain 1,5-benzodiazepine derivatives have been shown to possess neuropharmacological activities, such as potentiating hexobarbital-induced sleep and exhibiting anticonvulsant effects.[3]

Mechanism of Action: The neuropharmacological effects of these 1,5-benzodiazepine compounds are likely mediated through their interaction with GABA-A receptors in the CNS.[3] By binding to a site on the GABA-A receptor distinct from the GABA binding site, these compounds can allosterically modulate the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, which manifests as sedative, hypnotic, and anticonvulsant effects.

Future Directions and Conclusion

The 1,5-diazocane scaffold, facilitated by the availability of key intermediates like this compound, represents a fertile ground for the discovery of novel therapeutics. The examples highlighted in this guide, spanning anticancer and neuropharmacological applications, underscore the versatility of this structural motif. Future research will undoubtedly uncover new biological targets for 1,5-diazocane-containing compounds and refine their structure-activity relationships to yield more potent and selective drug candidates. The continued development of efficient and diverse synthetic methodologies will be crucial in expanding the chemical space accessible from this privileged scaffold, paving the way for the next generation of innovative medicines.

References

-

Nowak, M., Staszewska-Krajewska, O., Klejborowska, G., Maj, E., Wietrzyk, J., & Szulczyk, D. (2022). Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. Molecules, 27(15), 4993. [Link]

-

Manzanaro, S., Vicent, M. J., Martín, M. J., Salvador-Tormo, N., Pérez, J. M., Blanco, M. M., Avendaño, C., Menéndez, J. C., & de la Fuente, J. A. (2004). Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity. Bioorganic & Medicinal Chemistry, 12(24), 6505–6515. [Link]

-

Regitz, M., Hocker, J., & Liedhegener, A. (n.d.). Acetic acid, diazo-, tert-butyl ester. Organic Syntheses, 48, 36. [Link]

- Baldwin, J. E., Adlington, R. M., & Godfrey, C. R. A. (1993). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

Ivashchenko, A. V., & Ivanova, I. A. (2021). Synthesis of 1,5-diazocin-2-ones. Chemistry of Heterocyclic Compounds, 57(4), 335-349. [Link]

-

Carpino, L. A., & Terry, P. H. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses, 40, 15. [Link]

- Black, D. K., & Landor, S. R. (1968). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE.

-

Kaczor, A. A., Wesołowska, A., & Pihlaja, K. (2020). Unsymmetrically Substituted Dibenzo[b,f][2][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 893. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2011). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & Biomolecular Chemistry, 9(18), 6263–6270. [Link]

-

Svirshchevskaya, E. V., Alferova, V. A., & Peregudov, A. S. (2022). Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. Pharmaceuticals, 15(10), 1251. [Link]

-

Carpino, L. A. (n.d.). tert-BUTYL AZIDOFORMATE. Organic Syntheses, 44, 15. [Link]

-

Khan, I., Zaib, S., Batool, S., Ashraf, Z., Iqbal, J., & Saeed, A. (2020). Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. Scientific Reports, 10(1), 1-13. [Link]

-

Liu, X., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2018). Design, synthesis and biological evaluation of rhein derivatives as anticancer agents. MedChemComm, 9(10), 1735–1745. [Link]

-

de Fátima, Â., Modolo, L. V., & de Resende, J. A. L. C. (2010). New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives. Bioorganic & Medicinal Chemistry, 18(17), 6275–6281. [Link]

-

Faergemann, J. (2005). The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? Acta Dermato-Venereologica, 85(4), 318–320. [Link]

-

Gueddouda, N., & Mourad, R. (2010). Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. Comptes Rendus Chimie, 13(4), 434–439. [Link]

-

Ding, K., Lu, X., & Nikulin, V. V. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(8), 816–821. [Link]

-

Domling, A. (2022). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Molecules, 27(15), 4945. [Link]

-

Calhelha, R. C., Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Bentham Science Publishers. (n.d.). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Aziz, H. A. (2014). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 19(11), 17658–17671. [Link]

-

Kumar, A., & Sharma, G. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6603. [Link]

-

Kaiser, C., Fowler, P. J., & Tedeschi, D. H. (1974). Analogs of phenothiazines. 5. Synthesis and neuropharmacological activity of some piperidylidene derivatives of thioxanthenes, xanthenes, dibenzoxepins, and acridans. Journal of Medicinal Chemistry, 17(1), 57–62. [Link]

Sources

- 1. Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A-0001: Tert-butyl 1,5-diazocane-1-carboxylate - A Comprehensive Technical Guide

Introduction: The Versatile 1,5-Diazocane Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of saturated heterocyclic scaffolds is paramount. Among these, the 1,5-diazocane ring system, a medium-sized eight-membered heterocycle, has emerged as a privileged structure.[1][2] Its conformational flexibility and the spatial orientation of its two nitrogen atoms make it an attractive building block for creating complex molecular architectures. However, the inherent reactivity of the diamine system necessitates a robust protection strategy to achieve selective functionalization.

This guide focuses on tert-butyl 1,5-diazocane-1-carboxylate , a key intermediate where one of the nitrogen atoms is masked with the tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of amine protection in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3][4] This mono-protected derivative unmasks the synthetic potential of the 1,5-diazocane core, providing a versatile handle for elaboration while the other nitrogen remains shielded. We will delve into the synthesis, reactivity, and diverse applications of this valuable building block, providing field-proven insights and detailed protocols for the modern researcher.

Synthesis of this compound

The efficient construction of the mono-protected 1,5-diazocane ring is a critical first step for its utilization. Several synthetic strategies have been developed, with reductive amination being one of the most common and effective approaches.

Reductive Amination Approach

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[5][6] In the context of this compound synthesis, this typically involves the reaction of a suitably protected aminoaldehyde with an amine, followed by in situ reduction of the resulting imine or enamine. A common route involves the intramolecular reductive cyclization of a linear precursor.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a representative gram-scale synthesis.

Materials:

-

Protected aminoaldehyde precursor

-

Amine precursor

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 eq) in the chosen solvent (e.g., DCM), add the amine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is often mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[7]

Alternative Synthetic Routes

While reductive amination is prevalent, other cyclization strategies have also been employed for the synthesis of 1,5-diazocane derivatives. These can include ring-closing metathesis (RCM) followed by reduction, or nucleophilic substitution reactions of bifunctional precursors.[8] The choice of synthetic route often depends on the availability and complexity of the starting materials, as well as the desired scale of the reaction.

Physicochemical and Spectroscopic Properties

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below is a summary of typical analytical data for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.45-3.35 (m, 4H), 2.90-2.80 (m, 4H), 1.80-1.70 (m, 4H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.5, 79.5, 48.0, 46.5, 28.5, 26.0 |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[9][10][11]

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the selective reactivity of the unprotected secondary amine. This nitrogen atom serves as a nucleophilic handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

dot

Caption: Reactivity map of this compound.

-

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or tosylates in the presence of a suitable base.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl derivatives.[12]

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides.

-

Reductive Amination: The secondary amine can itself participate in reductive amination with aldehydes or ketones to introduce further substituted alkyl groups.

Following derivatization, the Boc protecting group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the second amine, which can then be subjected to further functionalization if desired.[13]

Applications in Drug Discovery and Medicinal Chemistry

The 1,5-diazocane scaffold has proven to be a valuable component in the design of novel therapeutic agents. Its ability to position functional groups in specific three-dimensional orientations makes it an attractive linker or core structure.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[14] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[15][16] The 1,5-diazocane scaffold, including this compound as a precursor, is increasingly being used as a rigid and versatile linker in PROTAC design.[] Its defined conformational preferences can help to optimize the spatial arrangement of the two ligands for efficient protein degradation.[18]

dot

Caption: Role of 1,5-diazocane as a PROTAC linker.

Other Medicinal Chemistry Applications

Beyond PROTACs, 1,5-diazocane derivatives have been explored as scaffolds for various other bioactive molecules, including kinase inhibitors and receptor antagonists.[19][20] The ability to introduce two distinct substituents on the nitrogen atoms allows for the creation of diverse chemical libraries for high-throughput screening.

Applications in Catalysis and Materials Science

The diamine nature of the 1,5-diazocane core also makes it an excellent candidate for use as a ligand in transition metal catalysis.[21][22] Chiral derivatives of 1,5-diazocane can be synthesized and employed as ligands in asymmetric catalysis, where they can create a specific chiral environment around the metal center, influencing the stereochemical outcome of the reaction. In materials science, functionalized 1,5-diazocanes can be used as monomers for the synthesis of novel polymers or as building blocks for supramolecular assemblies.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the selective reactivity of its unprotected secondary amine provide a reliable platform for the synthesis of a wide range of complex molecules. Its growing importance as a scaffold in drug discovery, particularly in the burgeoning field of targeted protein degradation with PROTACs, as well as its potential in catalysis and materials science, ensures that it will remain a compound of significant interest to researchers and scientists in both academic and industrial settings. The strategic insights and protocols provided in this guide aim to empower these professionals to effectively harness the synthetic potential of this important intermediate.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

De Falco, M., et al. (2021). Synthesis of 1,5,2,6‐dithiadiazocane and isothiazolidine derivatives. Chemistry – A European Journal, 27(40), 10393-10397. [Link]

-

Fray, M. J., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 12(33), 6440-6454. [Link]

-

Supporting Information for various compounds. (n.d.). Source not specified. [Link]

-

Kysil, A., et al. (2021). Synthesis of 1,5-diazocin-2-ones. Chemistry of Heterocyclic Compounds, 57(5), 449-467. [Link]

-

Wrobel, M., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][14]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 893. [Link]

-

Mikolajewska, H. (1971). Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action. I. Synthesis of N alkyl derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4. Acta Poloniae Pharmaceutica, 28(3), 253-256. [Link]

-

PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. National Center for Biotechnology Information. [Link]

-

Mikolajewska, H. (1971). [Synthesis of diazocine 1,5 derivatives]. Acta Poloniae Pharmaceutica, 28(3), 253-256. [Link]

-

Reddy, P. V., et al. (2007). Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. Chemical Communications, (43), 4498-4500. [Link]

-

Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-329. [Link]

-

Darweesh, A. S., et al. (2019). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molecules, 24(18), 3369. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Design and synthesis of a 1,5-diazabicyclo[8][19] dodecane amino acid derivative as a novel dipeptide reverse-turn mimetic. ResearchGate. [Link]

-

PubChem. (n.d.). tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-506. [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

-

Chad's Prep. (n.d.). Synthesis of Amines Reduction. Chad's Prep. [Link]

-

Levers, O., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(8), 2159-2166. [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]

-

Sasso, L., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-348. [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Fan, T. W.-M., et al. (2012). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Analytical Chemistry, 84(6), 2853-2860. [Link]

-

Steflik, J., et al. (2023). Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Catalysis, 13(15), 10247-10257. [Link]

- Google Patents. (n.d.). CN101172950A - Method for synthesizing di-tert-butyl dicarbonic acid ester.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1192-1205. [Link]

-

D'Souza, A., & D'Souza, F. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25034-25038. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Prezzavento, O., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(2), 159. [Link]

-

Cheng, Q., & Wipf, P. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. Organic & Biomolecular Chemistry, 20(45), 8821-8825. [Link]

-

Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1629-1636. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Tert-butyl 1,5-diazocane-1-carboxylate: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the successful design of novel therapeutic agents. The tert-butyl carboxylate protecting group, commonly known as a Boc group, is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of nitrogen-containing heterocyclic compounds. Its steric bulk and ease of removal under specific acidic conditions provide a robust tool for chemists to selectively manipulate complex molecules.[1] This guide focuses on tert-butyl 1,5-diazocane-1-carboxylate, a key building block in drug discovery. The 1,5-diazocane scaffold, a saturated eight-membered ring with two nitrogen atoms, offers a flexible yet constrained framework that can be exploited to orient pharmacophoric elements in three-dimensional space. The mono-Boc protection of this diamine allows for selective functionalization of the unprotected secondary amine, making it a versatile intermediate for the synthesis of a diverse range of bioactive molecules.[2]

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and structural characteristics of this compound. While a definitive single-crystal X-ray structure of the title compound is not publicly available in crystallographic databases, this document will leverage data from analogous structures and spectroscopic techniques to provide a detailed understanding of its molecular geometry and conformational behavior. This information is critical for researchers and scientists in drug development to effectively utilize this building block in the design and synthesis of next-generation therapeutics.

Synthesis and Purification

The synthesis of this compound typically involves the selective mono-protection of the parent 1,5-diazocane. A common and effective method for the mono-Boc protection of diamines is the use of di-tert-butyl dicarbonate (Boc₂O) under controlled reaction conditions. To favor mono-protection over di-protection, a large excess of the diamine is often employed, or the reaction is carried out in a biphasic system with a controlled stoichiometry of the protecting agent.[3]

Experimental Protocol: Synthesis of this compound

A representative synthetic workflow for the mono-Boc protection of a diamine is outlined below. This protocol is a generalized procedure and may require optimization for specific scales and laboratory conditions.

Caption: A typical synthetic workflow for the preparation of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1,5-diazocane (e.g., 5 equivalents) in a suitable organic solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added di-tert-butyl dicarbonate (1 equivalent) portion-wise at 0 °C. The use of an excess of the diamine is a common strategy to increase the statistical probability of mono-protection.[3]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water or a mild aqueous basic solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product, which may contain a mixture of the desired mono-Boc product, unreacted diamine, and the di-Boc by-product, is purified by column chromatography on silica gel. A gradient elution system, for example, a mixture of dichloromethane and methanol, is typically employed to separate the components.

Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques and, in the absence of a specific crystal structure, comparison with crystallographic data of analogous molecules.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the title compound.

| ¹H NMR (Typical Chemical Shifts in CDCl₃) | ¹³C NMR (Typical Chemical Shifts in CDCl₃) |

| Proton | δ (ppm) |

| t-Butyl (9H, singlet) | ~1.45 |

| N-H (1H, broad singlet) | Variable |

| Methylene protons adjacent to Boc-N (CH₂) | ~3.2-3.5 |

| Methylene protons adjacent to NH (CH₂) | ~2.7-3.0 |

| Other methylene protons (CH₂) | ~1.5-1.9 |

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₁H₂₂N₂O₂ would be approximately m/z 215.17.

Crystal Structure and Conformational Analysis

The 1,5-diazocane ring is a flexible eight-membered ring that can adopt several low-energy conformations, with the boat-chair and crown families being the most prevalent. The specific conformation adopted in the solid state will be influenced by the nature of the substituents and the crystal packing forces.[4] In the case of this compound, the bulky tert-butyl group is expected to occupy an equatorial position to minimize steric strain, a phenomenon well-documented in substituted cyclic systems.[5]